REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[C:5]([C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[C:13](=[O:14])[O:12][CH2:11]2)(O)=[O:6]>CN(C)C=O>[Cl:3][C:5]([C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[C:13](=[O:14])[O:12][CH2:11]2)=[O:6]
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Name
|
|
Quantity
|
1800 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Name
|
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C=C2COC(=O)C2=CC1
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Name
|
|
Quantity
|
8.1 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
|
Details
|
under stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated slowly
|
Type
|
CUSTOM
|
Details
|
an inner temperature of 60° C.
|
Type
|
CUSTOM
|
Details
|
in one hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
it is kept at this temperature for another hour
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 6 hours
|
Duration
|
6 h
|
Type
|
DISTILLATION
|
Details
|
about 600 ml of thionyl chloride are distilled off at a temperature of 80÷85° C.
|
Type
|
ADDITION
|
Details
|
by addition of toluene
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
ADDITION
|
Details
|
is continued for a total of 2800 ml with concurrent replacement of the solvent by addition of 3800 ml of toluene
|
Type
|
CUSTOM
|
Details
|
the crystallization of the product
|
Type
|
TEMPERATURE
|
Details
|
Cool to 10÷15° C.
|
Type
|
STIRRING
|
Details
|
by continuing stirring for 15 hours
|
Duration
|
15 h
|
Type
|
FILTRATION
|
Details
|
The hygroscopic product is filtered
|
Type
|
WASH
|
Details
|
washing with a total of 1500 ml of toluene
|
Type
|
CUSTOM
|
Details
|
it is dried under vacuum at 55° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=O)C=1C=C2COC(=O)C2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 710 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |